(R)-3-Nonanol (R)-3-Nonanol (R)-3-Nonanol is a natural product found in Achillea fragrantissima with data available.
Brand Name: Vulcanchem
CAS No.: 61925-50-6
VCID: VC17038641
InChI: InChI=1S/C9H20O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-8H2,1-2H3/t9-/m1/s1
SMILES:
Molecular Formula: C9H20O
Molecular Weight: 144.25 g/mol

(R)-3-Nonanol

CAS No.: 61925-50-6

Cat. No.: VC17038641

Molecular Formula: C9H20O

Molecular Weight: 144.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Nonanol - 61925-50-6

Specification

CAS No. 61925-50-6
Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
IUPAC Name (3R)-nonan-3-ol
Standard InChI InChI=1S/C9H20O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-8H2,1-2H3/t9-/m1/s1
Standard InChI Key GYSCXPVAKHVAAY-SECBINFHSA-N
Isomeric SMILES CCCCCC[C@@H](CC)O
Canonical SMILES CCCCCCC(CC)O

Introduction

Chemical Identity and Structural Characteristics

(R)-3-Nonanol, systematically named (3R)-nonan-3-ol, belongs to the class of aliphatic alcohols. Its molecular formula is C₉H₂₀O, with a molar mass of 144.25 g/mol . The compound’s stereochemistry is defined by the (R)-configuration at the third carbon atom, distinguishing it from its (S)-enantiomer and the racemic mixture (CAS 624-51-1) .

Key Identifiers:

  • CAS Registry Number: 61925-50-6 (enantiopure (R)-form) , 624-51-1 (racemic mixture)

  • EINECS: 210-850-6

  • Synonymns: Ethyl hexyl carbinol, (3R)-(−)-3-nonanol, Hexylethylcarbinol

  • SMILES Notation: CCCCCCC@@HO

  • InChIKey: GYSCXPVAKHVAAY-SECBINFHSA-N

The structural specificity of (R)-3-Nonanol influences its interactions in biological systems and industrial applications, as enantiomeric purity often dictates functional outcomes in chiral environments .

Physicochemical Properties

(R)-3-Nonanol exhibits properties typical of medium-chain aliphatic alcohols, with notable values critical for industrial handling and application:

PropertyValueSource
Boiling Point192–194 °C (1013 hPa)
Density0.823–0.826 g/cm³ (20 °C)
Flash Point79.5–96 °C
Vapor Pressure0.1 ± 0.8 mmHg (25 °C)
Refractive Index1.430
LogP (Octanol-Water)3.35

The compound’s hydrophobicity (LogP = 3.35) suggests moderate solubility in organic solvents and limited aqueous miscibility, aligning with its use in lipid-rich formulations .

Synthesis and Production

While the provided sources lack explicit details on synthesis routes, (R)-3-Nonanol can be synthesized via stereoselective methods such as:

  • Catalytic Asymmetric Reduction: Ketone precursors (e.g., 3-nonanone) reduced using chiral catalysts like BINAP-ruthenium complexes .

  • Enzymatic Resolution: Lipase-mediated hydrolysis of racemic esters to isolate the (R)-enantiomer .

Industrial production likely employs cost-effective racemic synthesis (e.g., acid-catalyzed hydration of alkenes) followed by enantiomeric separation .

Applications in Industry and Research

Fragrance and Flavor Industry

(R)-3-Nonanol contributes to green, citrus-like olfactory profiles in perfumes and cosmetic products . Its stability under formulation conditions and low skin irritation potential (as inferred from read-across data with 3-hexanol) make it a viable ingredient .

Organic Synthesis

As a chiral building block, it participates in stereospecific reactions to produce pharmaceuticals and agrochemicals . For example, it serves as an intermediate in synthesizing pheromones and terpenoid derivatives .

Natural Product Isolation

(R)-3-Nonanol occurs naturally in Achillea fragrantissima, a medicinal plant used in traditional remedies, suggesting roles in plant defense or allelopathy .

ParameterSpecificationSource
RIDADRUN 3082 (Environmentally hazardous)
WGK Germany3 (Severe water hazard)
Storage<30 °C, inert atmosphere
DisposalHalogen-free solvent containers

Regulatory compliance requires adherence to REACH and GHS protocols, emphasizing environmental safeguards due to its WGK 3 classification .

Analytical Characterization

Modern techniques for identifying (R)-3-Nonanol include:

  • GC-MS: Retention indices and mass fragmentation patterns .

  • Chiral HPLC: Enantiomeric resolution using β-cyclodextrin columns .

  • IR Spectroscopy: O-H stretch (3200–3600 cm⁻¹) and C-O vibrations (1050–1250 cm⁻¹) .

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